1-(1-Bromopropyl)-4-methylbenzene

Description

Contextual Significance of Halogenated Organic Compounds in Synthesis

Halogenated organic compounds, a class of molecules containing at least one halogen atom, are of paramount importance in the field of organic synthesis. Their utility stems from the unique reactivity imparted by the carbon-halogen bond, which can be readily transformed into a wide array of other functional groups. This versatility makes them invaluable building blocks for the construction of more complex molecular architectures.

The introduction of halogens into organic molecules is a critical transformation in the synthesis of numerous commercial products. rsc.org Approximately 20% of active pharmaceutical ingredients and 30% of agrochemicals contain halogen atoms. rsc.org The presence of a halogen can significantly influence a molecule's biological activity, membrane permeability, and metabolic stability. rsc.orgnih.gov For instance, many top-selling pharmaceuticals are halogenated compounds. rsc.org Beyond the life sciences, halogenated organics find applications as dyes, flame retardants, and materials for medical imaging. rsc.org

The reactivity of halogenated compounds, particularly alkyl halides, is a cornerstone of synthetic organic chemistry. They are susceptible to nucleophilic substitution and elimination reactions, and can participate in the formation of organometallic reagents, such as Grignard reagents. google.com While highly reactive, the use of elemental halogens like bromine (Br₂) can be hazardous and lead to selectivity issues. rsc.org Consequently, a significant area of research focuses on developing safer and more controlled halogenation methods. rsc.org The widespread use and persistence of some halogenated compounds in the environment also necessitate ongoing research into their fate and potential for bioremediation. nih.govresearchgate.netepa.gov

Distinctive Features and Research Interest in 1-(1-Bromopropyl)-4-methylbenzene

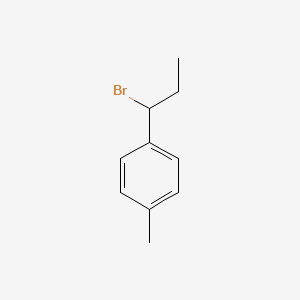

This compound, a member of the aryl-alkyl bromide family, presents a unique combination of structural features that make it a compound of significant research interest. Its structure consists of a benzene (B151609) ring substituted with a methyl group at the para position and a brominated propyl group at the first position. The bromine atom is located at a benzylic position, the carbon atom directly attached to the aromatic ring.

The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance. quora.comlibretexts.org This stabilization lowers the activation energy for reactions occurring at this site, making benzylic halides like this compound highly susceptible to nucleophilic substitution reactions. libretexts.orgucalgary.ca Depending on the specific reaction conditions and the structure of the halide, these substitutions can proceed through either an S(_N)1 or S(_N)2 mechanism. ucalgary.ca Secondary benzylic halides, such as the title compound, can often react via a resonance-stabilized carbocation intermediate. ucalgary.ca

The presence of the methyl group on the aromatic ring also influences the compound's reactivity and properties. This electron-donating group can affect the electron density of the aromatic ring and, to a lesser extent, the reactivity of the benzylic position. The specific regio- and stereochemistry of reactions involving this compound are active areas of investigation.

Below is a table summarizing some of the key chemical properties of this compound and related compounds.

| Property | Value | Compound |

| Molecular Formula | C₁₀H₁₃Br | This compound molport.com |

| Molecular Weight | 213.118 g/mol | This compound molport.com |

| CAS Number | 2114-37-6 | This compound molport.com |

| SMILES | CCC(Br)c1ccc(C)cc1 | This compound molport.com |

Evolution of Synthetic Strategies for Branched Alkyl-Aromatic Systems

The synthesis of branched alkyl-aromatic systems, such as this compound, has evolved significantly, driven by the need for efficient and selective methods to construct these important structural motifs.

A common approach to creating the carbon skeleton of such molecules is through Friedel-Crafts alkylation or acylation reactions. However, Friedel-Crafts alkylation using branched alkyl halides can be prone to carbocation rearrangements, leading to a mixture of products. Friedel-Crafts acylation, followed by reduction of the resulting ketone, offers a more controlled route to the desired linear alkyl chain, which can then be functionalized.

A prevalent method for introducing the bromine atom at the benzylic position is through radical bromination. libretexts.orgmasterorganicchemistry.com This reaction typically employs N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org The selectivity for the benzylic position arises from the enhanced stability of the intermediate benzylic radical. libretexts.orgmasterorganicchemistry.com

More recent synthetic strategies focus on developing milder and more sustainable methods. For instance, visible-light-promoted reactions have emerged as a powerful tool in organic synthesis, offering alternative pathways for bond formation. acs.org Additionally, transition metal-catalyzed cross-coupling reactions provide versatile methods for constructing carbon-carbon and carbon-heteroatom bonds. While not directly applied to the synthesis of this compound in the provided context, the development of enantioselective carbonylative coupling reactions of alkyl halides highlights the ongoing innovation in this field. acs.org The enzymatic alkylation of aromatic rings is another novel approach, though currently more prevalent in biosynthetic studies. nih.gov

A specific synthetic route to (1-bromopropyl)benzene, a closely related compound, involves the reduction of 1-phenylpropan-1-one to the corresponding alcohol, followed by bromination. chegg.com This two-step process highlights a common and effective strategy for preparing such benzylic bromides.

Structure

3D Structure

Properties

Molecular Formula |

C10H13Br |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(1-bromopropyl)-4-methylbenzene |

InChI |

InChI=1S/C10H13Br/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |

InChI Key |

RCNGJIWLWQYZLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Bromopropyl 4 Methylbenzene

Precursor Synthesis and Alkylation Routes to the Propylbenzene (B89791) Moiety

The initial and critical stage in synthesizing 1-(1-bromopropyl)-4-methylbenzene is the formation of the 4-propyltoluene backbone. This is primarily achieved through two major pathways: a Friedel-Crafts acylation-reduction sequence starting from toluene (B28343) or the direct alkylation of toluene derivatives.

Friedel-Crafts Acylation-Reduction Sequence from Toluene

This two-step approach is often preferred due to its high regioselectivity, avoiding the common issue of carbocation rearrangement seen in direct alkylation. The process begins with the acylation of toluene to form an aromatic ketone, which is subsequently reduced to the desired propylbenzene structure.

The Friedel-Crafts acylation of toluene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a key step. chemicalbook.com The methyl group of toluene is an ortho-, para-directing activator. However, due to the steric hindrance of the incoming propanoyl group, the reaction predominantly yields the para-substituted product, 4-methylpropiophenone. libretexts.orgchemguide.co.uk

To maximize the yield and maintain high para-regioselectivity, reaction conditions must be carefully controlled. The reaction is typically performed by treating toluene with propanoyl chloride and a Lewis acid catalyst. chemicalbook.com The choice of Lewis acid can influence the outcome; while aluminum chloride is common, other catalysts like tin(IV) chloride or boron trifluoride etherate can be used, sometimes resulting in different isomer distributions. nih.gov The reaction is often exothermic and may require cooling to manage the reaction rate and prevent side reactions. youtube.com

Table 1: Effect of Lewis Acid on Regioselectivity in Friedel-Crafts Acylation

| Lewis Acid | Predominant Isomer | Reference |

| AlCl₃ | para | libretexts.orgchemguide.co.uk |

| SnCl₄ | ortho/para mixture | nih.gov |

| BF₃·OEt₂ | ortho/para mixture | nih.gov |

Note: The exact isomer ratios can vary based on reaction conditions.

Once 4-methylpropiophenone is synthesized, the carbonyl group must be reduced to a methylene (B1212753) group to form 4-propyltoluene. Common reduction methods include the Clemmensen (using amalgamated zinc and hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. youtube.com These methods are effective for converting the ketone to an alkane. safrole.combloomtechz.com

Alternatively, the ketone can be reduced to a secondary alcohol, 1-(4-methylphenyl)-1-propanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). safrole.com This alcohol can then be converted to the target bromoalkane. If a chiral reducing agent is used in this step, it is possible to produce an enantiomerically enriched alcohol, which can then be converted to a stereochemically defined this compound.

Direct Alkylation of Toluene Derivatives

Direct Friedel-Crafts alkylation of toluene with a propyl halide, such as 1-chloropropane, presents significant challenges. youtube.com The primary issue is the rearrangement of the initially formed primary propyl carbocation to a more stable secondary isopropyl carbocation via a hydride shift. vedantu.com This rearrangement leads to the formation of isopropylbenzene (cumene) as the major product instead of the desired n-propylbenzene. vedantu.comquora.com

Furthermore, the alkyl group introduced is activating, making the product more reactive than the starting material. This can lead to polyalkylation, where multiple propyl groups are added to the aromatic ring. quora.comias.ac.in The regioselectivity is also harder to control, with mixtures of ortho, meta, and para isomers being common. libretexts.orgias.ac.in Due to these drawbacks, direct alkylation is generally a less favorable method for synthesizing a specific isomer like 4-propyltoluene. youtube.com

Bromination Strategies for Stereoselective Formation of the 1-Bromopropyl Group

With 4-propyltoluene as the precursor, the next step is the selective introduction of a bromine atom at the benzylic position—the carbon atom of the propyl group attached to the aromatic ring.

Radical Halogenation Pathways

Benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org This makes the benzylic position particularly susceptible to radical halogenation.

The reagent of choice for this transformation is N-bromosuccinimide (NBS). chadsprep.commanac-inc.co.jpmasterorganicchemistry.com NBS provides a low, constant concentration of bromine radicals (Br•) when initiated by light or a radical initiator like a peroxide. libretexts.orgchadsprep.com Using NBS is advantageous over using molecular bromine (Br₂) directly, as Br₂ can lead to electrophilic aromatic substitution on the ring as an undesirable side reaction. chadsprep.commasterorganicchemistry.com

The reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. manac-inc.co.jpmasterorganicchemistry.com A bromine radical abstracts a hydrogen atom from the benzylic position of 4-propyltoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form this compound and a new bromine radical, which propagates the chain. chadsprep.commanac-inc.co.jp

The selectivity of radical bromination is significantly higher for the benzylic position compared to other positions on the alkyl chain. youtube.comyoutube.commasterorganicchemistry.com This high degree of selectivity ensures that the desired product is formed in good yield. youtube.com If the reaction were to proceed without stereochemical control, a racemic mixture of (R)- and (S)-1-(1-bromopropyl)-4-methylbenzene would be produced, as the intermediate benzylic radical is planar. However, stereoselective halogenation methods can be employed to favor the formation of one enantiomer over the other. nih.gov

Table 2: Reagents for Benzylic Bromination

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN, Peroxide) | High for benzylic position | chadsprep.commanac-inc.co.jpmasterorganicchemistry.com |

| Bromine (Br₂) | Light (hν) | Can lead to ring substitution | chadsprep.com |

Controlled Electrophilic Bromination at the Secondary Carbon

The functionalization of a benzylic C-H bond, such as the secondary position in 1-propyl-4-methylbenzene, predominantly occurs through a free-radical mechanism. This high selectivity is attributed to the resonance stabilization of the resulting benzylic radical, which significantly lowers the bond dissociation energy of the benzylic C-H bond compared to other aliphatic C-H bonds in the molecule. chemistrysteps.commasterorganicchemistry.com The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized secondary radical intermediate. This intermediate then reacts with molecular bromine (Br₂) or another bromine source like N-Bromosuccinimide (NBS) to yield the final product, this compound. chemistrysteps.comyoutube.com

A true electrophilic substitution at a saturated carbon is energetically unfavorable and not a standard pathway for this transformation. Electrophilic bromination is the characteristic reaction of the electron-rich aromatic ring, not the alkyl side chain. chemistrysteps.comgla.ac.uk However, reaction conditions can be tuned to favor one pathway over the other. For instance, visible-light photoredox catalysis using N-bromosuccinimide (NBS) and an organic dye like erythrosine B can activate NBS to act as a strong electrophile (Br⁺ source), promoting electrophilic aromatic substitution while suppressing the competing radical pathway at the benzylic position. nih.gov

Catalytic and Asymmetric Bromination Approaches

The development of catalytic methods for benzylic bromination aims to improve efficiency, selectivity, and reduce the use of stoichiometric and often hazardous reagents.

Recent advancements have shown that iron(II) bromide can serve as an effective catalyst for the chemo- and site-selective bromination of benzylic C-H bonds using NBS as the bromine source. sdu.edu.cn This approach is practical as it uses a commercially available, inexpensive metal catalyst at low loading and proceeds under mild conditions. sdu.edu.cn

The frontier of this field lies in asymmetric catalysis to control the stereochemistry at the newly formed chiral center in this compound. While direct catalytic enantioselective C-H bromination is still an emerging area, a highly promising strategy involves a "radical relay" mechanism, which has been successfully demonstrated for other functionalizations like cyanation and alkynylation. magtech.com.cnnih.govnih.govresearchgate.net

This mechanism involves two key stages:

Hydrogen Atom Transfer (HAT): A reactive radical, generated from an initiator, selectively abstracts a hydrogen atom from the benzylic position of 1-propyl-4-methylbenzene. This forms a planar, achiral benzylic radical.

Asymmetric Radical Capture: A chiral transition metal complex, typically copper-based, traps the benzylic radical in an enantioselective manner. nih.govresearchgate.net For bromination, this would involve a chiral copper(II) bromide complex that reacts with the radical to form the C-Br bond, with the chiral ligand environment dictating the facial selectivity and thus the stereochemistry of the product. nih.govresearchgate.net

This strategy effectively separates the non-selective C-H activation step from the stereo-determining bond-formation step, providing a powerful route to enantioenriched benzylic products. nih.gov

| Catalytic System | Reagents & Conditions | Substrate Type | Key Feature |

| Iron Catalysis sdu.edu.cn | FeBr₂ (1-2 mol%), NBS, Benzene (B151609), rt | Alkylarenes | Practical, mild, site-selective C-H bromination. |

| Copper-Catalyzed Radical Relay (Conceptual for Bromination) nih.govnih.govresearchgate.net | Radical Initiator, Chiral Copper(II)-Br Complex | Alkylarenes | Enantioselective C-H functionalization via capture of a benzylic radical. |

| Nickel-Catalyzed Cross-Coupling researchgate.netnih.gov | Ni-catalyst, Chiral Ligand, Zinc Reagent | Racemic Secondary Benzylic Bromides | Enantioconvergent coupling of a pre-formed racemic bromide. |

Modern and Sustainable Synthetic Innovations

Reflecting the principles of green chemistry, recent innovations focus on minimizing waste, avoiding hazardous solvents, and using energy-efficient activation methods like light or electricity.

Photocatalysis utilizes visible light to drive chemical reactions under mild conditions, offering a sustainable alternative to traditional methods that require UV light or high temperatures. masterorganicchemistry.com In the context of synthesizing this compound, photoredox catalysis can activate a bromine source or the substrate itself.

Key approaches include:

In Situ Bromine Generation: Visible light photoredox catalysis can generate bromine in situ from bromide sources like HBr or alkali metal bromides, using an oxidant such as H₂O₂ or even air (O₂). nih.govbeilstein-journals.orgresearchgate.net This avoids the direct handling of volatile and toxic liquid bromine.

Continuous-Flow Reactors: Combining photocatalysis with continuous-flow microreactors offers significant advantages in safety, scalability, and efficiency. acs.orgresearchgate.net A solution of the alkylarene and a bromine source like NBS can be passed through transparent tubing and irradiated with a simple light source, such as a compact fluorescent lamp (CFL) or LEDs, leading to rapid and controlled bromination. nih.govacs.org This setup allows for precise control over reaction time and temperature, minimizing the formation of byproducts. nih.gov

Cooperative Catalysis: In some systems, a photocatalyst can be combined with a nucleophilic catalyst like lutidine. This cooperative approach can activate benzylic halides for further reactions by forming a more easily reducible intermediate, allowing a broader range of substrates to be functionalized under a general set of photocatalytic conditions. nih.govacs.org

| Photocatalytic Method | Light Source | Bromine Source | Key Features & Advantages |

| Continuous Flow acs.org | Compact Fluorescent Lamp (CFL) | N-Bromosuccinimide (NBS) | Scalable, safe, avoids chlorinated solvents (uses acetonitrile). |

| Microchannel Reactor nih.gov | Blue Light LED | HBr / H₂O₂ | High efficiency and yield, safe use of H₂O₂ as a green oxidant. |

| Photoredox Catalysis beilstein-journals.org | Visible Light | CBr₄ / Ru(bpy)₃²⁺ | In situ generation of bromine under mild conditions. |

| Organic Dye Catalysis nih.gov | Visible Light | NBS / Erythrosine B | Can be tuned to favor electrophilic aromatic bromination over radical benzylic bromination. |

Electrochemical synthesis provides a powerful and green tool for organic reactions by using electricity to drive redox processes, thereby replacing chemical oxidants or reductants. For benzylic bromination, electrosynthesis offers a high degree of control and safety.

The typical setup involves an undivided or divided electrochemical cell where a bromide salt (e.g., NaBr) serves as both the electrolyte and the bromine source. cecri.res.inrsc.org At the anode, bromide ions are oxidized to generate bromine (Br₂) or bromine radicals, which then react with the alkylarene substrate in the bulk solution or at the electrode surface. nih.govcecri.res.in

Key advantages of this pathway include:

In Situ Reagent Generation: Hazardous bromine is generated on demand and in low concentrations, minimizing risks associated with storage and handling. cecri.res.in

Mild Conditions: Reactions are often performed at room temperature and atmospheric pressure. cecri.res.in

High Selectivity: By controlling the cell potential and current density, the reaction can be guided towards the desired product with high selectivity. Two-phase electrolysis systems, where the substrate is in an organic layer and the electrolyte is in an aqueous layer, can enhance regioselectivity and simplify product isolation. cecri.res.in

| Electrochemical Method | Electrode Material | Bromide Source | Key Features & Advantages |

| Two-Phase Electrolysis cecri.res.in | Platinum (Anode/Cathode) | Sodium Bromide (aq) | Mild conditions, good mass transfer, high conversion and yield. |

| Anodic C-H Functionalization nih.gov | Graphite | N/A (for acyloxylation) | Generates a benzylic cation intermediate that can be trapped by nucleophiles (e.g., Br⁻). |

| Paired Photoelectrochemical Synthesis nih.gov | Graphite (Anode), Stainless Steel (Cathode) | Ammonium Bromide | Combines photocatalysis with electrosynthesis; simultaneous anodic bromination and cathodic coupling. |

Mechanochemistry, typically involving ball-milling, induces chemical reactions through mechanical force, often in the absence of any bulk solvent or with only minimal amounts of liquid (liquid-assisted grinding, LAG). rsc.orgmdpi.comresearchgate.net This technique is inherently a green chemistry approach, as it dramatically reduces solvent waste and can sometimes enable reactions that are difficult to achieve in solution. rsc.orgbeilstein-journals.org

For the synthesis of benzylic bromides, a solid mixture of the starting alkylarene, a bromine source like N-bromosuccinimide (NBS), and potentially a catalyst can be milled in a vessel containing grinding balls. beilstein-journals.org The kinetic energy from the milling process initiates the reaction.

Key aspects of this approach are:

Solvent-Free Conditions: The primary advantage is the elimination of bulk solvents, which simplifies workup and reduces environmental impact. rsc.org

Efficiency: Ball-milling can lead to high yields in short reaction times. The milling frequency and the size/material of the grinding media are key parameters that can be optimized. mdpi.comresearchgate.net

Novel Reactivity: Mechanochemical activation can sometimes lead to different product selectivities or enable reactions with poorly soluble reagents. beilstein-journals.org

Combined Activation: Recent research has explored the synergistic combination of mechanochemical and photochemical activation by using transparent milling jars, allowing for simultaneous grinding and irradiation. beilstein-journals.org This could provide a novel pathway for radical brominations.

| Mechanochemical Method | Reagents | Key Features & Advantages |

| Neat Grinding (NG) beilstein-journals.org | Substrate + N-halosuccinimide (NXS) | Completely solvent-free, environmentally friendly. |

| Liquid-Assisted Grinding (LAG) beilstein-journals.org | Substrate + NXS + minimal solvent | Small amounts of liquid can accelerate reaction rates and improve reproducibility. |

| Photo-Mechanochemical beilstein-journals.org | Substrate + Reagent + Photocatalyst | Combines mechanical and light energy to drive reactions; allows for catalyst-free pathways in some cases. |

Mechanistic Investigations into the Chemical Reactivity of 1 1 Bromopropyl 4 Methylbenzene

Nucleophilic Substitution Reactivity at the Brominated Center

The carbon atom bonded to the bromine in 1-(1-bromopropyl)-4-methylbenzene is a secondary benzylic halide. This structural feature is pivotal in determining its reactivity in nucleophilic substitution reactions, as it can proceed through either an S_N1 or S_N_2 mechanism, or a combination of both.

Elucidation of S_N_1 vs. S_N_2 Mechanistic Pathways

The competition between the unimolecular (S_N_1) and bimolecular (S_N_2) substitution pathways is a hallmark of secondary halides. In the case of this compound, the benzylic nature of the substrate plays a crucial role.

The S_N_1 mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a secondary benzylic carbocation intermediate. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. The presence of the electron-donating methyl group in the para position further enhances this stabilization. The reaction rate is dependent only on the concentration of the substrate.

Conversely, the S_N_2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. For an S_N_2 reaction to occur, the nucleophile must have unhindered access to the back side of the carbon-bromine bond.

The choice between these two pathways is influenced by several factors, including the strength of the nucleophile, the polarity of the solvent, and the reaction temperature. Generally, weak nucleophiles and polar protic solvents favor the S_N_1 pathway by stabilizing the carbocation intermediate. youtube.comkhanacademy.org Strong nucleophiles and polar aprotic solvents, on the other hand, promote the S_N_2 mechanism. youtube.comkhanacademy.org Given that this compound is a secondary benzylic halide, it can readily undergo both types of reactions. nih.gov

Table 1: Comparison of S_N_1 and S_N_2 Reaction Characteristics for this compound

| Feature | S_N_1 Pathway | S_N_2 Pathway |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate | Favored by stable carbocations (secondary benzylic) | Possible for secondary, but sensitive to steric hindrance |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., CN⁻, OH⁻) |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

Influence of Nucleophile Structure and Solvent Polarity on Reaction Kinetics and Selectivity

The structure of the nucleophile and the polarity of the solvent are critical determinants of the reaction's kinetics and the predominant mechanistic pathway.

Nucleophile Structure: Strong, small nucleophiles with a high charge density tend to favor the S_N_2 pathway. For instance, cyanide (CN⁻) or hydroxide (B78521) (OH⁻) ions are potent nucleophiles that would likely accelerate the reaction via an S_N_2 mechanism. youtube.com Conversely, weak, neutral nucleophiles, such as water or alcohols, are more inclined to participate in S_N_1 reactions, where they attack the pre-formed carbocation. youtube.com The nucleophilicity of various reagents can be empirically ranked, providing a predictive tool for reaction outcomes. youtube.com

Solvent Polarity: The choice of solvent can dramatically shift the balance between S_N_1 and S_N_2 pathways.

Polar protic solvents , such as water, ethanol, and methanol, are capable of forming hydrogen bonds. These solvents are particularly effective at solvating both the departing bromide anion and the resulting carbocation, thereby stabilizing the key intermediates of the S_N_1 pathway and lowering the activation energy for this process. youtube.comyoutube.com

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles that allow them to solvate cations, but they are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus favoring the bimolecular S_N_2 mechanism. youtube.com

Table 2: Expected Predominant Mechanism for the Reaction of this compound under Various Conditions

| Nucleophile | Solvent | Expected Predominant Mechanism | Relative Rate |

| H₂O | Water/Ethanol | S_N_1 | Slow |

| CH₃OH | Methanol | S_N_1 (solvolysis) | Moderate |

| CN⁻ | DMSO | S_N_2 | Fast |

| I⁻ | Acetone | S_N_2 | Very Fast |

| CH₃COO⁻ | Acetic Acid | Borderline, likely mixed S_N_1/S_N_2 | Moderate |

Stereochemical Outcomes and Enantioselectivity in Substitution Reactions

Assuming the starting material is a single enantiomer of this compound, the stereochemical outcome of the substitution reaction is a direct reflection of the operative mechanism.

S_N_1 Reactions: The S_N_1 mechanism proceeds through a planar sp²-hybridized carbocation intermediate. khanacademy.org The incoming nucleophile can attack this planar intermediate from either face with nearly equal probability. This leads to the formation of a racemic or near-racemic mixture of the two possible enantiomers of the product, resulting in a loss of stereochemical information from the starting material. youtube.com

S_N_2 Reactions: The S_N_2 reaction mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This forces the other three substituents on the carbon to "invert" in a process analogous to an umbrella flipping inside out in the wind. This leads to a complete inversion of the stereochemical configuration at the reaction center. youtube.commolport.com A single enantiomer of the reactant will therefore yield a single enantiomer of the product, with the opposite configuration.

The enantioselectivity of these reactions is therefore a powerful diagnostic tool for elucidating the reaction mechanism. A high degree of inversion suggests a dominant S_N_2 pathway, while significant racemization points to an S_N_1 mechanism.

Electrophilic Aromatic Substitution on the para-Methylbenzene Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group. The bromopropyl group, however, can exert a more complex influence.

Regioselectivity Governed by Substituent Effects (Methyl and Bromopropyl Groups)

The position of electrophilic attack on the aromatic ring is determined by the directing effects of the existing substituents.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. researchgate.net It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate when the electrophile attacks at the positions ortho or para to it.

Bromopropyl Group (-CH(Br)CH₂CH₃): The 1-bromopropyl group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. However, like other alkyl groups, it is also an ortho, para-director. This is because the carbocationic character that develops at the benzylic carbon can be stabilized by the adjacent aromatic ring, and this interaction also influences the electron density of the ring itself, directing incoming electrophiles to the ortho and para positions.

In this compound, the methyl group is at position 4. The positions ortho to the methyl group are 3 and 5, and the para position is occupied by the bromopropyl group. The positions ortho to the bromopropyl group are 2 and 6. Therefore, the directing effects of both groups must be considered. The methyl group strongly activates the positions ortho to it (positions 3 and 5). The bromopropyl group directs to positions 2 and 6. The activating effect of the methyl group is generally stronger than the directing effect of the deactivating bromopropyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methyl group (positions 3 and 5). Steric hindrance from the bulkier bromopropyl group might slightly favor substitution at position 3 over position 5, although this effect is likely to be small.

Kinetic Studies of Aromatic Functionalization

Kinetic studies of electrophilic aromatic substitution reactions often involve comparing the rate of reaction of the substituted benzene with that of benzene itself. The relative rates can be used to quantify the activating or deactivating effect of the substituents.

Organometallic Transformations and Cross-Coupling Reactions

The presence of a bromine atom on a benzylic carbon makes this compound a versatile substrate for a variety of organometallic transformations. These reactions typically proceed via the formation of a carbon-metal bond, which can then be functionalized through cross-coupling methodologies.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (1-(4-methylphenyl)propyl)magnesium bromide. This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. vt.edunih.gov The formation of Grignard reagents from secondary benzylic halides can sometimes be complicated by a side reaction known as Wurtz coupling, which leads to the formation of a dimer. The choice of solvent can play a crucial role in minimizing this side product, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) sometimes offering better yields and selectivity compared to traditional solvents like THF. rsc.org

The resulting Grignard reagent is a potent nucleophile and a strong base. Its reactivity is characterized by the nucleophilic attack of the carbanionic carbon on a wide range of electrophiles. For instance, it can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and with carbon dioxide to yield a carboxylic acid after acidic workup.

Table 1: Hypothetical Reactions of the Grignard Reagent from this compound

| Electrophile | Reagent | Product |

| Formaldehyde | 1. (1-(4-methylphenyl)propyl)magnesium bromide2. H₃O⁺ | 2-(4-methylphenyl)butan-1-ol |

| Acetone | 1. (1-(4-methylphenyl)propyl)magnesium bromide2. H₃O⁺ | 2-methyl-3-(4-methylphenyl)pentan-2-ol |

| Carbon Dioxide | 1. (1-(4-methylphenyl)propyl)magnesium bromide2. H₃O⁺ | 2-(4-methylphenyl)butanoic acid |

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a secondary benzylic bromide, can participate in several such reactions, often catalyzed by transition metals like palladium, nickel, or copper.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. libretexts.org The coupling of secondary benzylic bromides, such as this compound, with aryl or vinyl boronic acids or their esters can be achieved. nih.govnih.gov A key challenge in these reactions is to suppress the competing β-hydride elimination pathway, which would lead to the formation of an alkene. The choice of ligand is critical in controlling the reaction outcome, with bulky electron-rich phosphine (B1218219) ligands like JohnPhos or Xantphos often proving effective. nih.govorganic-chemistry.org Microwave-assisted protocols have also been developed to facilitate these couplings, often leading to shorter reaction times and improved yields. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 1-phenyl-1-(4-methylphenyl)propane |

| Naphthalene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 1-(Naphthalen-2-yl)-1-(4-methylphenyl)propane |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While more common for sp²-hybridized halides, the Sonogashira coupling of secondary benzylic bromides has been reported. mdpi.com These reactions allow for the synthesis of propargylarenes. Similar to other cross-coupling reactions with secondary halides, careful optimization of the catalyst system and reaction conditions is necessary to achieve good yields and selectivity. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.gov

Cross-electrophile coupling has emerged as a powerful strategy that couples two different electrophiles, often an aryl or vinyl halide with an alkyl halide, in the presence of a reducing agent. rsc.org Nickel-catalyzed cross-electrophile couplings of secondary alkyl halides with aryl bromides have been demonstrated. rsc.org In a hypothetical reaction, this compound could be coupled with another electrophile, such as an aryl bromide, using a nickel catalyst and a stoichiometric reductant like manganese or zinc powder. This approach avoids the pre-formation of an organometallic reagent. The development of stereoconvergent methods, where a racemic starting material is converted to a single enantiomer of the product, is an active area of research in this field. nih.gov

Palladium-, Nickel-, and Copper-Catalyzed Cross-Coupling Methodologies

Oxidation and Reduction Chemistry of the Alkyl and Aromatic Moieties

The alkyl and aromatic portions of this compound can undergo separate oxidation and reduction reactions.

The secondary benzylic bromide can be oxidized to the corresponding ketone, 1-(4-methylphenyl)propan-1-one. A common method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base. wikipedia.org The reaction proceeds via an initial SN2 displacement of the bromide by DMSO, followed by base-induced elimination.

Conversely, the bromoalkane can be reduced to the corresponding alkane, 1-propyl-4-methylbenzene. This can be achieved through various methods, including radical reduction using a silane (B1218182) like triethylsilane in the presence of a radical initiator, or with reducing agents such as sodium borohydride (B1222165), although the latter is more effective for primary and secondary iodides and bromides. vt.edupsu.edu The reduction is believed to proceed via an SN2 mechanism. vt.edu The aromatic tolyl group is generally resistant to reduction under these conditions but can be hydrogenated under more forcing conditions using catalysts like rhodium or ruthenium on carbon.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For a molecule like 1-(1-Bromopropyl)-4-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous structural assignment.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals would include:

A singlet for the methyl group protons on the benzene (B151609) ring.

A pair of doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring.

A triplet for the methyl protons of the propyl chain.

A multiplet for the methylene (B1212753) protons of the propyl chain.

A triplet for the methine proton attached to the bromine atom.

The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom would deshield the adjacent methine proton, causing its signal to appear at a lower field.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The chemical shifts would be influenced by the nature of the attached atoms, with the carbon atom bonded to the electronegative bromine atom showing a significant downfield shift. libretexts.org The aromatic region would display four distinct signals for the six carbons of the benzene ring due to symmetry. The aliphatic region would show three signals corresponding to the methyl, methylene, and methine carbons of the propyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-CH | 7.10-7.30 (d) | 128-130 |

| Ar-CH | 7.00-7.20 (d) | 129-131 |

| Ar-C -CH | - | 138-142 |

| Ar-C -CH₃ | - | 135-139 |

| Ar-C H₃ | 2.30-2.40 (s) | 20-22 |

| C H-Br | 5.00-5.20 (t) | 55-60 |

| C H₂-CHBr | 2.00-2.20 (m) | 35-40 |

| C H₃-CH₂ | 0.90-1.10 (t) | 11-14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

2D NMR techniques are instrumental in establishing the precise connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between protons, confirming the connectivity within the propyl chain. sdsu.edu Cross-peaks would be observed between the methine proton and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. sdsu.edu This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be crucial for confirming the stereochemistry around the chiral center at the benzylic position and for understanding the preferred conformation of the propyl side chain relative to the aromatic ring.

Dynamic NMR Studies for Conformational Analysis

The propyl side chain in this compound is flexible, and its rotation around the C-C bonds can be studied using dynamic NMR spectroscopy. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals corresponding to the propyl protons. This data can be used to determine the energy barriers for conformational exchange and to identify the most stable conformers of the molecule. However, no specific dynamic NMR studies for this compound are currently documented.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₀H₁₃Br, by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Isotopic Pattern Analysis for Bromine Content

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. docbrown.info Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.comucalgary.ca This results in the appearance of two peaks for the molecular ion (M⁺ and [M+2]⁺) that are two mass units apart and have nearly equal intensities. youtube.comucalgary.ca The presence of this distinct 1:1 ratio for the molecular ion peaks would be a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Common fragmentation pathways would include the loss of the bromine atom to form a stable benzylic carbocation, and cleavage of the propyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of semi-volatile and volatile organic compounds like this compound. This hybrid technique combines the superior separation capabilities of gas chromatography with the highly sensitive detection and structural elucidation power of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is injected into the GC system. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Due to its molecular weight and structure, this compound would have a characteristic retention time under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). This retention time serves as a primary identifier and is crucial for assessing the purity of a sample. The presence of multiple peaks in the resulting chromatogram would indicate impurities or the presence of isomers.

As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI). The high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The parent molecule, this compound (C₁₀H₁₃Br), has a molecular weight of approximately 213.12 g/mol . molport.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. A key feature would be the isotopic pattern for bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ at m/z 212 and [M+2]⁺ at m/z 214.

The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragments would arise from the cleavage of the carbon-bromine bond and fragmentation of the propyl chain. For instance, the loss of the bromine atom would result in a significant peak at m/z 133 (C₁₀H₁₃⁺). Another prominent fragmentation pathway would be the benzylic cleavage to form a stable tropylium-like ion, with potential fragments corresponding to the tolyl group (C₇H₇⁺, m/z 91) and the bromopropyl cation. By comparing the obtained mass spectrum with library data or by detailed interpretation, the structure is confirmed, and the purity of the sample can be accurately determined.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy explores the quantized vibrational energy levels of a molecule. Both Infrared (IR) and Raman spectroscopy provide information about the functional groups present, bonding arrangements, and molecular conformation, acting as complementary techniques. upenn.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. A specific vibration is IR active only if it results in a change in the molecule's dipole moment. upenn.edu The IR spectrum of this compound can be predicted by analyzing its constituent functional groups.

The key features expected in the IR spectrum are:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the p-substituted benzene ring typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the propyl group (CH₃ and CH₂) and the methine group (CH) are expected in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: The benzene ring itself gives rise to characteristic absorption bands in the 1620-1450 cm⁻¹ region due to carbon-carbon double bond stretching.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically observed in the 850-800 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 650 cm⁻¹ and 500 cm⁻¹. researchgate.net

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Propyl) | 2975 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium |

| C-H Bend (Out-of-plane) | p-Disubstituted Ring | 850 - 800 | Strong |

Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). upenn.edu This inelastic scattering provides information about the vibrational modes of the molecule. A key difference from IR is the selection rule: a vibration is Raman active if it causes a change in the polarizability of the molecule. upenn.edu Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals, while being weak or silent in the IR spectrum.

For this compound, Raman spectroscopy would provide complementary data:

Symmetrical Aromatic Ring Breathing: The symmetric "breathing" mode of the benzene ring, where all C=C bonds stretch in phase, typically gives a very strong and sharp signal in the Raman spectrum around 1000 cm⁻¹, but is often weak in the IR.

Carbon Skeleton Vibrations: The vibrations of the C-C backbone of the propyl group would be observable.

C-Br Stretching: The C-Br stretch is also Raman active and would appear in a similar region to the IR spectrum (650-500 cm⁻¹), helping to confirm the presence of the bromine atom. researchgate.net

Low-Frequency Modes: Raman spectroscopy is particularly useful for observing low-frequency modes, such as torsional and skeletal bending vibrations, which can provide insights into the molecule's conformation. nih.gov

The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, allowing for a confident assignment of functional groups and structural features.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization

The carbon atom attached to the bromine atom and the p-tolyl group in this compound is a stereocenter (chiral center). This means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers: (R)-1-(1-bromopropyl)-4-methylbenzene and (S)-1-(1-bromopropyl)-4-methylbenzene. Related structures, such as (+)- and (-)-1-(1-bromoethyl)-4-methylbenzene, are known to exist as distinct stereoisomers. nih.gov

Enantiomers have identical physical properties such as boiling point, refractive index, and solubility in achiral solvents. They also have identical spectra from achiral spectroscopic methods like NMR, IR, and standard MS. To distinguish and characterize them, a chiroptical technique is required.

Circular Dichroism (CD) spectroscopy is a powerful method for this purpose. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Principle: An achiral molecule absorbs left- and right-circularly polarized light equally. A chiral molecule, however, will absorb one direction of circularly polarized light more than the other at specific wavelengths corresponding to its electronic transitions (e.g., those of the aromatic chromophore).

CD Spectrum: A CD spectrum is a plot of the difference in absorption (ΔA = A_left - A_right) versus wavelength. A racemic mixture (a 50:50 mix of both enantiomers) will have no CD signal. A pure enantiomer will show a characteristic CD spectrum with positive and/or negative peaks. The CD spectrum of one enantiomer is a mirror image of the spectrum of the other.

Therefore, CD spectroscopy can be used to:

Confirm Chirality: The presence of a non-zero CD signal confirms that the sample is chiral and not a racemic mixture.

Determine Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Assign Absolute Configuration: By comparing the experimental CD spectrum to one predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or to the spectrum of a known standard, the absolute configuration (R or S) of the predominant enantiomer can be determined.

This makes chiroptical spectroscopy an essential final step in the complete structural and stereochemical elucidation of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) for Ground State Properties and Optimized Geometries

Without specific studies, it is not possible to provide data on the optimized geometric parameters (bond lengths, angles), electronic properties (HOMO-LUMO gap, Mulliken charges), or dipole moments for 1-(1-Bromopropyl)-4-methylbenzene as determined by DFT calculations.

Ab Initio Methods for Energetic Refinements

There is no available data from high-level ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) that would provide refined energetic information for this compound.

Mechanistic Pathway Elucidation through Computational Reaction Modeling

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

No computational studies detailing the transition state structures, activation energies, or IRC analyses for reactions involving this compound (e.g., nucleophilic substitution) are present in the literature.

Energy Profile Determination for Key Reactions

The energy profiles for potential reaction pathways, which would be derived from the aforementioned transition state analyses, are not available.

Spectroscopic Property Prediction and Validation

While computational methods are frequently used to predict spectroscopic data, no published research has applied these techniques to this compound to predict its NMR, IR, or other spectral properties.

Theoretical NMR Chemical Shift Calculation and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts have become an invaluable aid in the interpretation of experimental spectra. For this compound, these calculations would be performed using quantum chemical methods.

The most common approach for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. This calculation is typically carried out using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger). The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, the NMR shielding tensors are calculated for each nucleus (¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

The predicted chemical shifts can then be correlated with experimentally obtained NMR data. A strong correlation would validate the calculated structure and assist in the unambiguous assignment of signals in the experimental spectrum. For instance, the calculation would predict the distinct chemical shifts for the aromatic protons on the p-methylphenyl group, the methyl protons, and the protons on the bromopropyl side chain. Discrepancies between calculated and experimental values can often be attributed to factors like solvent effects or dynamic processes not fully captured by the computational model.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data No specific calculated or experimental data for this compound was found in the searched literature. The table below is a template illustrating how such data would be presented.

| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | data not available | data not available |

| CH-Br | data not available | data not available |

| CH₂ | data not available | data not available |

| Ar-CH₃ | data not available | data not available |

| CH₂-CH₃ | data not available | data not available |

| Aromatic C | data not available | data not available |

| C-Br | data not available | data not available |

| C-CH₂ | data not available | data not available |

| Ar-C-CH₃ | data not available | data not available |

Vibrational Frequency Prediction for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations are crucial for assigning the observed spectral bands to specific molecular motions.

For this compound, these calculations would begin with the optimization of its molecular geometry, similar to the process for NMR predictions. Using the optimized structure, the harmonic vibrational frequencies are calculated. These calculations determine the energies of the fundamental modes of vibration. It is a common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data, as the theoretical methods often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations.

The output of these calculations provides the frequency, intensity (for IR), and Raman activity for each vibrational mode. This allows for the theoretical generation of IR and Raman spectra. These simulated spectra can be compared with experimental ones to confirm the structure and to assign specific bands, such as the C-H stretching of the aromatic ring and alkyl chain, the C-Br stretching, and the various bending and deformation modes.

Table 2: Hypothetical Vibrational Frequency Data No specific calculated or experimental data for this compound was found in the searched literature. The table below is a template illustrating how such data would be presented.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | data not available | data not available | data not available |

| Aliphatic C-H Stretch | data not available | data not available | data not available |

| C=C Aromatic Stretch | data not available | data not available | data not available |

Stereochemical Prediction and Conformational Search Algorithms

The presence of a chiral center at the carbon atom bonded to the bromine in this compound means that it can exist as two enantiomers, (R)- and (S)-. Furthermore, the molecule has rotational freedom around its single bonds, leading to various conformers.

Stereochemical prediction and conformational analysis are vital for understanding the molecule's three-dimensional structure and its potential interactions. Conformational search algorithms are employed to identify the stable conformers of the molecule. These algorithms systematically explore the potential energy surface by rotating the rotatable bonds (e.g., the C-C bonds in the propyl chain and the bond connecting the propyl group to the benzene (B151609) ring).

Methods such as molecular mechanics or semi-empirical methods can be used for an initial, rapid search to identify a set of low-energy conformers. The geometries of these conformers are then typically re-optimized at a higher level of theory, such as DFT, to obtain more accurate structures and relative energies. The results of this analysis would reveal the most stable three-dimensional arrangement of the atoms in this compound and the energy barriers between different conformations. This information is critical for understanding its reactivity and physical properties.

Synthetic Applications and Derivative Synthesis in Organic Chemistry

A Versatile Building Block for Complex Organic Scaffolds

The reactivity of the secondary benzylic bromide in 1-(1-Bromopropyl)-4-methylbenzene makes it a valuable precursor for constructing elaborate organic molecules, including heterocyclic compounds and natural products.

Precursor in Heterocyclic Compound Synthesis

While direct examples of this compound in heterocyclic synthesis are not extensively documented in readily available literature, its structure lends itself to the synthesis of various heterocyclic systems. As a reactive alkylating agent, it can be employed in reactions with a variety of nucleophiles to form key intermediates for cyclization reactions.

For instance, secondary benzylic bromides are known to react with nitrogen-containing heterocycles, such as imidazoles and pyridines, in N-alkylation reactions. researchgate.net The resulting salts or N-alkylated products can then undergo further transformations to generate more complex heterocyclic frameworks. A plausible synthetic route could involve the reaction of this compound with an appropriate amine-containing precursor, followed by an intramolecular cyclization to yield a substituted heterocycle. The synthesis of substituted pyridines, for example, can be achieved through various multicomponent reactions where a benzylic halide could potentially be incorporated. nih.govresearchgate.netnih.gov

Furthermore, the development of novel methods for pyridine (B92270) synthesis, such as those involving cascade reactions or metal-catalyzed cross-couplings, provides opportunities for the integration of fragments derived from this compound. nih.govorganic-chemistry.org

Integration into Multi-Step Natural Product Synthesis

While a direct total synthesis employing this compound is not prominently reported, the strategy of using benzylic halides for the alkylation of intermediates is a common theme in natural product synthesis. For example, in the synthesis of certain complex molecules, a benzyl (B1604629) bromide derivative is used to protect a hydroxyl group, a crucial step in a multi-step synthesis. rsc.org This highlights the potential of this compound to be used in a similar fashion to introduce the 1-(p-tolyl)propyl group.

Development of Functionalized Materials and Polymer Precursors

The chemical structure of this compound makes it a suitable candidate for the development of functionalized materials, particularly as an initiator in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.netredalyc.org This technique relies on a reversible activation and deactivation process of a dormant species, typically an alkyl halide, by a transition metal complex. Secondary benzylic bromides, such as 1-(1-bromoethyl)benzene, which is structurally similar to this compound, have been successfully used as initiators for the ATRP of various monomers, including styrene. cmu.educmu.eduresearchgate.net

The polymerization is initiated by the abstraction of the bromine atom from the initiator by a copper(I) complex, generating a radical that then propagates by adding to monomer units. The resulting polymer chain contains the initiator fragment at one end and a bromine atom at the other, allowing for further functionalization or the synthesis of block copolymers. The kinetics of ATRP using benzylic bromide initiators have been studied, demonstrating a first-order dependence on monomer concentration and a linear increase in molecular weight with conversion, characteristic of a controlled polymerization process. researchgate.net

Table 1: Potential Application of this compound as an ATRP Initiator

| Monomer | Catalyst System | Initiator | Resulting Polymer | Potential Properties |

| Styrene | CuBr/dNbipy | This compound | Polystyrene with a 1-(p-tolyl)propyl end-group | Tailored molecular weight and low polydispersity. researchgate.net |

| Methyl Methacrylate (MMA) | CuBr/PMDETA | This compound | Poly(methyl methacrylate) with a 1-(p-tolyl)propyl end-group | Well-defined polymer architecture. redalyc.org |

| Acrylates | CuBr/PMDETA | This compound | Poly(acrylate) with a 1-(p-tolyl)propyl end-group | Functional polymers with specific end-groups. redalyc.org |

Role as a Standard Substrate in the Development of New Synthetic Methodologies

The development of new and efficient synthetic methods often relies on the use of well-defined substrates to test the scope and limitations of a new catalytic system. This compound, as a secondary benzylic bromide, is a suitable candidate for this role, particularly in the field of transition metal-catalyzed cross-coupling reactions.

The Heck reaction and the Suzuki-Miyaura coupling are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgnobelprize.org While aryl halides are the most common substrates, the use of benzylic halides has also been explored. nih.govresearchgate.net this compound could serve as a model substrate to evaluate the efficacy of new catalysts or reaction conditions for these transformations. nih.govnih.govrsc.org

In a hypothetical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond at the benzylic position. nih.gov Similarly, in a Heck-type reaction, it could couple with an alkene to introduce the 1-(p-tolyl)propyl group. nih.gov The outcomes of these reactions, including yield, selectivity, and the extent of side reactions such as elimination, would provide valuable information about the performance of the catalytic system.

Table 2: Potential Cross-Coupling Reactions using this compound as a Substrate

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | 1-Phenyl-1-(p-tolyl)propane |

| Heck Reaction | Styrene | Pd(OAc)₂ / PPh₃ | 1,3-Diphenyl-1-(p-tolyl)propane |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-(p-Tolyl)-1-phenyl-2-propyne |

Derivatization for Pharmacologically Relevant Scaffolds

The structural motif of a 1-arylpropylamine is present in a number of pharmacologically active compounds. The analgesic drug Tramadol, for instance, contains a related cyclohexanol (B46403) core with a dimethylaminomethyl side chain. redalyc.orgscribd.comscribd.com The synthesis of analogues of such drugs is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. nih.gov

This compound can be envisioned as a starting material for the synthesis of novel pharmacologically relevant scaffolds. Through nucleophilic substitution of the bromide with various amines, a library of 1-(p-tolyl)propylamine derivatives could be generated. These compounds could then be evaluated for their biological activity. For example, reaction with dimethylamine (B145610) would yield N,N-dimethyl-1-(p-tolyl)propan-1-amine, a simplified analogue of the Tramadol structure. Further modifications to the aromatic ring or the propyl chain could lead to a diverse range of compounds for screening.

The synthesis of Tramadol itself involves a Grignard reaction with an aminoketone. redalyc.org A similar strategy could be employed where a Grignard reagent derived from a protected bromo-p-xylene reacts with a suitable aminoketone, followed by further transformations to introduce the propyl group, although this would be a more complex route. The direct use of this compound as an alkylating agent for a suitable nucleophile represents a more direct, albeit hypothetical, approach to novel amine-containing scaffolds with potential pharmacological relevance.

Future Research Trajectories and Emerging Opportunities

Exploration of Stereoselective Synthetic Pathways

The presence of a stereocenter in 1-(1-Bromopropyl)-4-methylbenzene makes the development of stereoselective synthetic methods a paramount research goal. The ability to selectively produce one enantiomer over the other is crucial, as different stereoisomers can exhibit distinct biological activities and chemical properties.

Future research is anticipated to focus on catalytic asymmetric bromination reactions. This could involve the design and application of novel chiral catalysts, such as organocatalysts or transition-metal complexes, that can effectively control the stereochemical outcome of the bromination of the corresponding precursor, 1-propyl-4-methylbenzene or 1-(4-methylphenyl)propan-1-ol. For instance, methods involving the conversion of optically active carbinols could be adapted, where the reaction proceeds with an inversion of stereochemistry. organic-chemistry.org

Key research objectives in this area will include:

Development of Novel Chiral Catalysts: Creating new catalysts that offer high enantioselectivity (ee) and yield for the synthesis of (R)- and (S)-1-(1-Bromopropyl)-4-methylbenzene.

Kinetic Resolution Studies: Investigating enzymatic or chemical kinetic resolution of a racemic mixture of this compound to isolate the individual enantiomers.

Mechanistic Investigations: Utilizing computational and experimental studies to understand the transition states and intermediates of the stereoselective reactions, thereby enabling the rational design of more efficient catalysts.

Integration with Automated and High-Throughput Synthesis Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) are set to revolutionize the discovery and optimization of chemical reactions. nih.govchemrxiv.org The integration of the synthesis of this compound and its derivatives into these platforms offers significant advantages in terms of speed, efficiency, and data generation.

Automated platforms can be employed to rapidly screen a wide array of reaction conditions, including different brominating agents, solvents, catalysts, and temperatures, to identify the optimal parameters for the synthesis of this compound. purdue.edu This high-throughput approach can accelerate the discovery of novel and more efficient synthetic routes. researchgate.net

Furthermore, the generation of a library of derivatives based on the this compound scaffold can be streamlined using HTE. nih.gov By systematically varying substituents on the aromatic ring or modifying the propyl chain, a diverse collection of compounds can be synthesized and subsequently screened for potential applications in materials science or as intermediates in the synthesis of more complex molecules. The use of robotic liquid handlers and parallel reactors can enable the synthesis of thousands of unique compounds in a short period. purdue.edu

| Parameter | Traditional Synthesis | High-Throughput Synthesis |

| Scale | Grams to kilograms | Milligrams to micrograms |

| Number of Reactions | One at a time | Hundreds to thousands in parallel |

| Optimization Time | Weeks to months | Days to weeks |

| Data Generation | Limited | Extensive datasets for analysis |

Advancements in Spectroscopic and Computational Analytical Techniques

A deeper understanding of the structural, electronic, and dynamic properties of this compound will be facilitated by the application of advanced spectroscopic and computational methods. While standard techniques like NMR and mass spectrometry are routine, more sophisticated approaches can provide unprecedented insight.

High-resolution spectroscopic techniques, such as those used for other halocarbons, can be employed to precisely characterize the conformational landscape and intermolecular interactions of this compound. ralspace-spectroscopy.comnih.gov For instance, resonant two-photon ionization (R2PI) spectroscopy combined with IR-UV ion depletion spectroscopy could be used to distinguish between different conformers and study their interactions with solvent molecules. nih.gov

Computational chemistry, particularly density functional theory (DFT) and ab initio methods, will play a crucial role in complementing experimental data. nih.gov These calculations can be used to:

Predict the relative energies of different conformers.

Simulate vibrational and electronic spectra to aid in the interpretation of experimental results.

Elucidate reaction mechanisms and predict the stereochemical outcomes of synthetic pathways.

Model the interactions of this compound with other molecules or materials.

The integration of advanced spectroscopic data with high-level computational analysis will provide a comprehensive understanding of the molecule's behavior at the atomic level. researchgate.net

Green Chemistry Approaches to Synthesis and Reactivity

In line with the growing emphasis on sustainable chemical processes, future research on this compound will undoubtedly focus on the development of green synthetic methods. researchgate.net This involves the use of environmentally benign reagents, solvents, and reaction conditions to minimize waste and environmental impact.

Promising green chemistry approaches for the synthesis of benzylic bromides that can be applied to this compound include:

Aqueous Bromination: Utilizing water as a solvent instead of hazardous organic solvents like carbon tetrachloride. rsc.orghrpub.org Systems like the CaBr₂–Br₂ reagent in water have shown high efficiency and recyclability for the bromination of aromatic compounds. rsc.org

Eco-Friendly Brominating Agents: Employing reagents such as bromide-bromate salts, which generate only aqueous sodium chloride as a byproduct. cambridgescholars.com The use of N-Bromosuccinimide (NBS) in conjunction with microwave irradiation under solvent-free conditions also represents a greener alternative. researchgate.netlookchem.com

Catalytic Processes: Developing catalytic systems that can utilize bromide sources like sodium bromide or hydrobromic acid with an oxidant (e.g., hydrogen peroxide), where water is the only byproduct. hrpub.org

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(1-Bromopropyl)-4-methylbenzene?

Methodological Answer:

- Alkylation of Toluene Derivatives: Reacting 4-methylbenzyl halides with 1-bromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Bromination of 4-Methylpropenylbenzene: Direct bromination using HBr or molecular bromine (Br₂) with FeBr₃ as a catalyst, targeting the propyl chain.

- Grignard Reagent Coupling: Utilizing 4-methylbenzylmagnesium bromide reacting with 1-bromoalkanes in THF, followed by quenching with aqueous NH₄Cl.

Key Considerations: Monitor reaction temperature (exothermic bromination requires cooling) and use inert atmospheres to prevent oxidation by-products .

Basic: How is the structure of this compound confirmed post-synthesis?

Analytical Workflow:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl group), δ 1.8–2.1 ppm (propyl CH₂), and δ 3.4–3.6 ppm (brominated CH₂).

- ¹³C NMR: Signals at ~25 ppm (propyl carbons) and ~120–140 ppm (aromatic carbons).

- Mass Spectrometry (GC-MS): Molecular ion peak at m/z 199 (M⁺) with fragmentation patterns confirming the bromopropyl group.

- Elemental Analysis: Validate %C (54.3%), %H (5.57%), and %Br (40.1%) against theoretical values.

Note: X-ray crystallography is recommended for absolute stereochemical confirmation .

Basic: What are the key reactivity patterns of this compound?

Reactivity Profile:

- Nucleophilic Substitution (Sₙ2): The bromine atom undergoes substitution with nucleophiles (e.g., OH⁻, NH₃) to form alcohols or amines.

- Elimination Reactions: Under basic conditions (e.g., KOH/EtOH), β-hydrogen elimination yields 4-methylstyrene derivatives.

- Cross-Coupling Catalysis: Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ to form biaryl structures.

Experimental Tip: Use polar aprotic solvents (e.g., DMF) for Sₙ2 reactions to enhance nucleophilicity .

Advanced: How can reaction conditions be optimized to minimize by-products in bromination?

Optimization Strategies:

- Catalyst Screening: Compare FeBr₃ vs. AlCl₃ for regioselectivity. AlCl₃ may favor para-substitution but risks over-bromination.

- Solvent Effects: Non-polar solvents (e.g., CCl₄) reduce side reactions vs. polar solvents (e.g., CH₃CN).

- Temperature Control: Maintain 0–5°C during bromination to suppress di-substitution.

Data Contradiction Analysis:

Conflicting yields (e.g., 60% vs. 85%) in literature may stem from trace moisture deactivating Lewis acids. Dry molecular sieves or Schlenk techniques improve reproducibility .

Advanced: What computational methods support mechanistic studies of its reactions?

Computational Approaches:

- Density Functional Theory (DFT): Model transition states for Sₙ2 pathways (e.g., activation energy barriers for bromide displacement).

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., solvation shells in THF vs. DMSO).